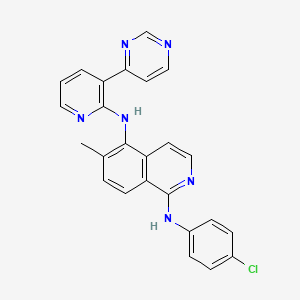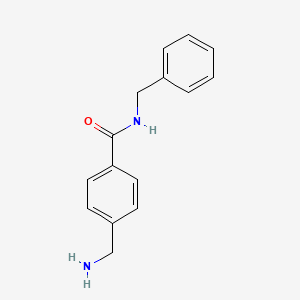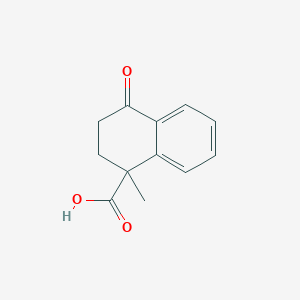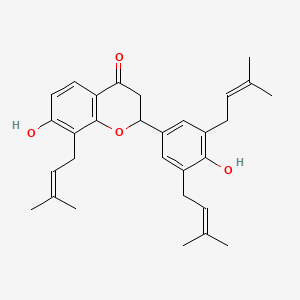![molecular formula C16H17ClN2O3 B13877171 ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate amino compound under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final carbamate compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.
Applications De Recherche Scientifique
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-phenyl carbamate: Another carbamate with similar structural features but different biological activities.
4-chlorophenyl carbamate: Shares the chlorophenyl group but differs in the amino and ethyl groups.
Uniqueness
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H17ClN2O3 |
|---|---|
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-8-7-13(9-14(15)18)22-10-11-3-5-12(17)6-4-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
Clé InChI |
WRNXLOSNYYSKEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)




![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)



![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)

